molecular formula C17H17NO3 B5209590 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (3,5-dimethyl-phenyl)-amide

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (3,5-dimethyl-phenyl)-amide

Cat. No.: B5209590
M. Wt: 283.32 g/mol
InChI Key: ZZKGGJRFZHQPMD-UHFFFAOYSA-N
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Description

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (3,5-dimethyl-phenyl)-amide is a heterocyclic compound featuring a benzodioxane core fused with a carboxylic acid amide group substituted at the 3,5-dimethyl-phenyl position. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The benzodioxane moiety is known for its metabolic stability and ability to interact with biological targets, particularly kinases and receptors .

These compounds are synthesized via condensation reactions involving substituted benzaldehydes and amine intermediates under controlled thermal conditions (90–110°C) .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-7-12(2)9-13(8-11)18-17(19)16-10-20-14-5-3-4-6-15(14)21-16/h3-9,16H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKGGJRFZHQPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for WAY-298350 are not widely documented in public sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity.

Chemical Reactions Analysis

Nitration and Reduction Reactions

Electrophilic aromatic substitution and subsequent reductions enable derivative synthesis:

Reaction TypeConditionsProductsYieldReference
Nitration HNO₃/TFA (0°C, 2h)C7-Nitro (15) and C8-Nitro (16) derivatives60-68%
Hydrogenation H₂ (1 atm), 10% Pd/C (MeOH, RT)Amino derivatives (17, 18)85-90%

The nitro group's position (C7 vs. C8) significantly impacts electronic properties and biological activity .

Sulfonylation and Alkylation

Functionalization of the amine group facilitates sulfonamide and acetamide derivatives:

  • Sulfonamide Formation :
    React with 4-methylbenzenesulfonyl chloride (pH 9-10, H₂O/Na₂CO₃) → N-sulfonyl intermediate (3) (Yield: 80%) .

  • Alkylation :
    Intermediate (3) + 2-bromo-N-(substituted-phenyl)acetamides (DMF, LiH) → 2-{benzodioxin-6-yl}sulfonamidoacetamides (7a-l) (Yield: 70-78%) .

Oxidation to Sulfoxide/Sulfone Derivatives

Selective oxidation modifies sulfur-containing analogs:

SubstrateOxidizing AgentProductYieldConditions
Thioether (23)30% H₂O₂ + TeO₂Sulfoxide (33)64%RT, 4h
Thioether (23)Excess 30% H₂O₂Sulfone (34)74%60°C, 6h

Hydrolysis and Rearrangement

The amide bond undergoes controlled cleavage:

  • Acidic Hydrolysis : 6M HCl (reflux, 12h) → Carboxylic acid + 3,5-dimethylaniline (Quantitative) .

  • Enzymatic Hydrolysis : Lipase (pH 7.4, 37°C) → Slow degradation (t₁/₂ = 48h).

Mechanistic Insights

  • Amide Reactivity : The electron-withdrawing benzodioxine ring activates the amide toward nucleophilic attack at the carbonyl carbon .

  • Aromatic Substitution : Nitration occurs preferentially at C7 due to steric hindrance at C8 from the dioxane oxygen .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 2,3-dihydrobenzo[1,4]dioxine-2-carboxylic acid exhibit promising anticancer properties. For instance, a study demonstrated that modifications to the amide group can enhance the compound's efficacy against certain cancer cell lines. The ability to inhibit tumor growth has been attributed to its action on specific molecular targets involved in cancer progression .

Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. It has been shown to modulate neuroinflammatory pathways, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's . The compound's ability to cross the blood-brain barrier further supports its use in neurological applications.

Organic Synthesis

Synthesis of Quinolinones
The compound serves as a precursor for synthesizing various quinolinone derivatives through palladium-catalyzed reactions. A notable method involves the conversion of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamides into 3-oxoquinolin-2(1H)-ones via ring-opening and cyclization reactions. This synthetic pathway is valuable for developing compounds with diverse biological activities .

Functionalization Opportunities
The amide functional group allows for further derivatization, making it a versatile building block in organic synthesis. Researchers have explored various reaction conditions to optimize yields and selectivity when modifying the compound for specific applications .

Material Science

Polymer Chemistry
In material science, 2,3-dihydrobenzo[1,4]dioxine derivatives are being investigated for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies are ongoing to evaluate its effectiveness as a plasticizer or additive in composite materials .

Case Studies

StudyApplicationFindings
Bhattacharya et al. (2020)AnticancerDemonstrated significant inhibition of tumor growth in vitro using modified derivatives .
Tomar et al. (2020)Organic SynthesisDeveloped a novel synthetic route for quinolinones from the compound .
Santa Cruz BiotechnologyNeuroprotectionReported neuroprotective effects through modulation of inflammatory pathways .

Mechanism of Action

WAY-298350 exerts its effects by inhibiting the interaction between A kinase anchor protein and protein kinase A . This inhibition disrupts the normal signaling pathways mediated by protein kinase A, leading to various cellular effects. The molecular targets and pathways involved include the cAMP-dependent signaling pathway, which is crucial for many cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Stability : Compounds with electron-donating groups (e.g., 9n ’s 4-hydroxy-3-methoxybenzylidene) exhibit higher thermal stability (MP = 202–204°C) compared to those with bulkier substituents (e.g., 9l , decomposing at 172–233°C) .
  • Synthetic Flexibility : The benzodioxine core allows modular substitution, enabling diverse pharmacological applications .

Key Observations :

  • Substituent Position Matters : The para-hydroxyl group in 9n improves SsCK1 inhibition (IC₅₀ = 2.0 μM) compared to meta-substituted analogs like 9i (IC₅₀ = 5.4 μM) .

Physicochemical and Pharmacokinetic Properties

Property 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid Derivatives Thiazolo-pyrimidines (e.g., 11a )
LogP Moderate (predicted) High (due to aromatic substituents)
Solubility Low in aqueous media Low (crystalline solids)
Metabolic Stability High (benzodioxane resists oxidation) Moderate

Key Observations :

  • The benzodioxane core enhances metabolic stability compared to simpler heterocycles .

Biological Activity

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (3,5-dimethyl-phenyl)-amide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by research findings and case studies.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H15NO4
  • Molecular Weight: 273.29 g/mol

Chemical Characteristics:

  • CAS Number: 3663-80-7
  • InChI Key: HMBHAQMOBKLWRX-QMMMGPOBSA-M

Biological Activity Overview

The biological activity of this compound has been explored through various studies highlighting its pharmacological potential.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of compounds related to benzo[dioxin] derivatives. For instance:

  • A study demonstrated that derivatives with similar structures exhibited significant inhibition of cyclooxygenase (COX) enzymes, crucial in inflammation pathways. The IC50 values for these compounds ranged from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively .

Anticancer Activity

Research has shown that derivatives of benzo[dioxin] compounds possess anticancer properties:

  • A specific study evaluated the antiproliferative effects against various cancer cell lines (e.g., H460 and A549). The results indicated that certain derivatives significantly inhibited cell growth, suggesting potential as anticancer agents .

Antimicrobial Properties

Antimicrobial activity has also been noted in similar compounds:

  • The presence of specific functional groups in the structure has been correlated with enhanced antimicrobial activity against a range of pathogens. This aligns with findings from other benzo[dioxin] derivatives which showed promising activity against bacteria and fungi .

Case Studies

  • Anti-inflammatory Study :
    • A compound structurally related to 2,3-Dihydro-benzo[1,4]dioxine was tested for its ability to reduce inflammation in animal models. Results indicated a reduction in paw edema by up to 50% compared to control groups .
  • Anticancer Efficacy :
    • In vitro studies on cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The study reported a significant increase in caspase-3 activity in treated cells compared to untreated controls .

Data Tables

Biological ActivityIC50 Value (μM)Reference
COX-1 Inhibition19.45
COX-2 Inhibition31.40
Antiproliferative (H460)Not specified
Antimicrobial ActivityVaries

Q & A

Q. Methodological Answer :

  • Use microwave-assisted synthesis (80°C, 2–4 hours) to enhance reaction kinetics .
  • Employ bulky coupling agents (e.g., HATU) to reduce steric clashes.
  • Increase reaction time to 48 hours under inert conditions (N₂ atmosphere).
  • Pre-activate the carboxylic acid with 1.2 equivalents of HATU before adding the amine.

Basic: What analytical techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • NMR (¹H/¹³C) : Confirm regiochemistry (e.g., dihydrobenzodioxine protons at δ 4.3–4.5 ppm) and amide formation (NH signal at δ 8.1–8.3 ppm) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, gradient: 50–80% MeCN/H₂O).
  • HRMS : Validate molecular weight (theoretical [M+H]⁺: ~340.15; experimental data required).

Advanced: How to resolve discrepancies in NMR data due to rotational isomerism in the amide bond?

Q. Methodological Answer :

  • Perform VT-NMR (variable-temperature NMR) at 60°C to coalesce split signals caused by slow rotation around the amide bond.
  • Use DFT calculations to model rotational barriers and compare with experimental data.
  • Alternative: Derivatize with a stabilizing group (e.g., trifluoroacetyl) to lock conformation .

Basic: What stability studies are recommended for long-term storage?

Q. Methodological Answer :

  • Conduct accelerated stability testing under ICH guidelines:
    • Thermal stability : 40°C/75% RH for 6 months; monitor degradation by HPLC.
    • Photostability : Expose to 1.2 million lux-hours UV/Vis light.
    • Store in amber vials at –20°C under argon to prevent oxidation .

Advanced: How to identify and quantify degradation products under acidic/basic conditions?

Q. Methodological Answer :

  • Forced degradation :
    • Acidic: 0.1M HCl, 70°C, 24 hours. Major products: hydrolyzed carboxylic acid and free amine.
    • Basic: 0.1M NaOH, 70°C, 24 hours. Likely saponification of the benzodioxine ring.
  • LC-MS/MS : Use a Q-TOF instrument to fragment degradation peaks (m/z 150–400 range).
  • Compare with synthetic standards of suspected degradants .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Q. Methodological Answer :

  • Enzyme inhibition : Screen against COX-1/COX-2 (structural similarity to salicylic acid derivatives suggests anti-inflammatory potential) .
  • Cellular cytotoxicity : Use MTT assay on HEK-293 or HeLa cells (IC₅₀ determination).
  • Solubility : Measure in PBS (pH 7.4) and DMSO for dose-response studies.

Advanced: How to address low bioavailability in pharmacokinetic studies?

Q. Methodological Answer :

  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability.
  • Nanoparticle encapsulation : Use PLGA nanoparticles (85:15 lactide:glycolide ratio) for sustained release.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .

Basic: What computational tools predict this compound’s reactivity or binding affinity?

Q. Methodological Answer :

  • Docking studies : AutoDock Vina or Schrödinger Suite for target proteins (e.g., COX-2).
  • DFT calculations : Gaussian09 to model electronic properties (HOMO-LUMO gaps, Fukui indices).
  • ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity .

Advanced: How to reconcile contradictory bioactivity data across cell lines?

Q. Methodological Answer :

  • Transcriptomic profiling : Use RNA-seq to identify differential receptor expression in responsive vs. non-responsive cell lines.
  • Off-target screening : Employ a kinase inhibitor panel (e.g., Eurofins KinaseProfiler) to detect unintended interactions.
  • Metabolomic analysis : LC-MS-based metabolomics to map pathway perturbations .

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